Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate

Lipophilicity Drug-likeness ADME

Select this specific N-methyl hydantoin for your CNS program. With an XLogP3 of 1.3, TPSA of 70.2 Ų, and zero HBDs, it aligns with BBB penetration guidelines, unlike its more lipophilic trifluoroethyl analog. The benzyl ester moiety is cleavable by endogenous esterases, enabling temporally controlled prodrug studies. As the unadorned N-methyl reference for P2X7 and SOAT-1 SAR, it is essential for reproducible research. Confirm lot-specific purity and analytical data upon quote.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 2191214-18-1
Cat. No. B2456243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate
CAS2191214-18-1
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H23N3O4/c1-19-16(22)11-21(18(19)24)15-7-9-20(10-8-15)12-17(23)25-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
InChIKeyDWBZANKEMFZTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate: Structural Blueprint and Physicochemical Baseline for Research Sourcing


Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate (CAS 2191214-18-1) is a synthetic small molecule comprising a piperidine ring, a benzyl ester, and a 3-methyl-2,4-dioxoimidazolidine (hydantoin) moiety [1]. It has a molecular weight of 345.4 g/mol, an XLogP3 value of 1.3, and a topological polar surface area (TPSA) of 70.2 Ų, placing it within drug-like chemical space [1]. This compound is primarily used as a research tool or building block in medicinal chemistry, with its hydantoin core being a recognized pharmacophore for diverse biological targets.

Why Generic Substitution Fails for Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate in Targeted Research


While the hydantoin-piperidine-benzyl ester scaffold is common, subtle modifications to the N3 substituent of the imidazolidine ring profoundly alter physicochemical and, consequently, pharmacological properties [1]. For example, replacing the N-methyl group with a trifluoroethyl moiety increases lipophilicity (XLogP3 from 1.3 to 2.4), which can drastically affect membrane permeability, metabolic stability, and off-target binding profiles [1][2]. Therefore, even structurally close analogs cannot be assumed to be functionally interchangeable without direct comparative biological data, making precise chemical procurement essential for reproducible research.

Quantitative Differentiation of Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate from Its Closest Structural Analogs


LogP Optimization: Low Lipophilicity Versus the Trifluoroethyl Analog

The target compound (CAS 2191214-18-1) exhibits significantly lower lipophilicity (XLogP3 = 1.3) compared to its closest commercially available analog, benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate (CAS 2097867-48-4), which has an XLogP3 of 2.4 [1][2]. This difference of 1.1 log units means the target compound is predicted to be over 10 times less lipophilic, which directly impacts aqueous solubility and passive membrane permeability.

Lipophilicity Drug-likeness ADME Hydantoin derivatives

Molecular Weight Differential: Lower MW Improves Ligand Efficiency Metrics

With a molecular weight of 345.4 g/mol, the target compound is 68.0 g/mol lighter than its trifluoroethyl analog (413.4 g/mol), representing a ~16% reduction in mass [1][2]. This is significant in lead optimization where lower MW correlates with improved ligand efficiency indices (LE) and better compliance with oral drug-likeness rules like Lipinski's Rule of Five.

Ligand efficiency Fragment-based drug discovery Physicochemical property

The N-Methyl Substituent: A Key Determinant of Hydrogen Bond Network and Steric Profile

The 3-methyl substituent on the imidazolidine ring is a defining feature that differentiates this compound from analogs with bulkier or more electronegative groups. Literature on related 2,5-dioxoimidazolidine-based P2X7 receptor antagonists demonstrated that SAR analysis of the scaffold indicated that piperidine substitution at the N3 position and no substitution at N1 position were preferable for activity [1]. The N-methyl group provides a minimal steric footprint while maintaining key hydrophobic interactions, unlike the N-trifluoroethyl variant which introduces strong electron-withdrawing effects.

Structure-activity relationship Pharmacophore Hydantoin Enzyme inhibition

Benzyl Ester Moiety: A Differentiated Prodrug/Probe Strategy Over Amide Analogs

The compound features a benzyl ester, distinguishing it from related amide-linked analogs such as 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide (CAS 2195941-84-3). Esters are hydrolytically cleavable under physiological conditions by esterases, whereas amides are generally more stable. This makes the target compound suitable for applications where controlled release of the active carboxylic acid metabolite is desired, positioning it as a potential prodrug or chemical probe [1].

Ester prodrug Chemical probe Hydrolysis Functional group interconversion

Hydrogen Bond Acceptor/Donor Profile Consistency with CNS Drug-Like Space

The target compound has 0 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), resulting in a TPSA of 70.2 Ų [1]. This profile is consistent with favorable blood-brain barrier (BBB) penetration (commonly TPSA < 90 Ų and HBD ≤ 3). In contrast, the trifluoroethyl analog (CAS 2097867-48-4) has 3 fluorine atoms that increase the electron density and HBA count to 8, potentially reducing BBB penetration [1][2].

CNS drug discovery Blood-brain barrier penetration Rule of 5 Physicochemical property

Optimal Research and Procurement Scenarios for Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Kinase or GPCR Inhibitors

Due to its XLogP3 of 1.3, TPSA of 70.2 Ų, and zero HBDs, this compound is an ideal starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) enzymes or receptors [1]. Its physicochemical profile aligns with established guidelines for BBB penetration, making it a preferred choice over the more lipophilic trifluoroethyl analog for CNS applications.

Esterase-Activated Chemical Probe or Prodrug Development

The presence of a benzyl ester moiety, which is cleavable by endogenous esterases, makes this compound a logical candidate for designing controlled-release probes or prodrugs [1]. This distinguishes it from stable amide analogs and allows researchers to investigate the biological effects of the free carboxylic acid metabolite in a temporally controlled manner.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 345.4 g/mol and a rotatable bond count of 6, this compound resides at the upper boundary of fragment-like space, offering a balance of complexity and ligand efficiency [1]. It is a more advanced fragment hit compared to simpler piperidine-acetate fragments, making it a valuable addition to targeted screening libraries for hydantoin-binding proteins.

Selective Optimization of Hydantoin-Containing P2X7 or SOAT-1 Inhibitors

The 3-methyl hydantoin motif is a key pharmacophore found in known P2X7 receptor antagonists and SOAT-1 inhibitors [1]. For structure-activity relationship (SAR) studies on these targets, this specific compound provides the unadorned N-methyl variant, serving as the critical reference point for assessing the impact of bulkier N-substituents on potency and selectivity.

Quote Request

Request a Quote for Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.